2,2,3,4,4,4-Hexafluorobutan-1-thiol
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Overview
Description
2,2,3,4,4,4-Hexafluorobutan-1-thiol is a fluorinated organic compound with the molecular formula C4H3F6S. It is characterized by the presence of six fluorine atoms and a thiol group attached to a butane backbone. This compound is of interest due to its unique chemical properties imparted by the fluorine atoms, which can influence its reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,4,4-Hexafluorobutan-1-thiol typically involves the introduction of fluorine atoms into a butane backbone followed by the incorporation of a thiol group. One common method involves the fluorination of butane derivatives using reagents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The thiol group can then be introduced through nucleophilic substitution reactions using thiolating agents like hydrogen sulfide (H2S) or thiourea.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes followed by thiolation. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of fluorinating agents and the potential toxicity of thiol compounds.
Chemical Reactions Analysis
Types of Reactions
2,2,3,4,4,4-Hexafluorobutan-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form corresponding hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), thiourea
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Hydrocarbons
Substitution: Various substituted fluorinated compounds
Scientific Research Applications
2,2,3,4,4,4-Hexafluorobutan-1-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying thiol-containing biomolecules.
Medicine: Explored for its potential in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,3,4,4,4-Hexafluorobutan-1-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. The fluorine atoms can influence the compound’s reactivity and stability, making it a valuable tool in chemical synthesis and biological studies.
Comparison with Similar Compounds
Similar Compounds
2,2,3,4,4,4-Hexafluorobutan-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
2,2,3,4,4,4-Hexafluorobutane: Lacks the thiol group, making it less reactive in certain chemical reactions.
2,2,3,3,4,4,4-Heptafluorobutan-1-ol: Contains an additional fluorine atom, which can further influence its chemical properties.
Uniqueness
2,2,3,4,4,4-Hexafluorobutan-1-thiol is unique due to the presence of both fluorine atoms and a thiol group, which imparts distinct reactivity and stability. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2,2,3,4,4,4-hexafluorobutane-1-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F6S/c5-2(4(8,9)10)3(6,7)1-11/h2,11H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCILIOMUIQBRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)F)(F)F)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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